Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate is an organic compound with a complex structure that includes an ethyl ester group, a ketone, and a dimethyl-substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate typically involves the esterification of 4-(2,5-dimethylphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: 4-(2,5-Dimethylphenyl)-4-oxobutyric acid.
Reduction: 4-(2,5-Dimethylphenyl)-4-hydroxybutyrate.
Substitution: 4-(2,5-Dimethylphenyl)-4-oxobutyric acid.
Scientific Research Applications
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can modulate biological pathways and influence the compound’s activity in biological systems.
Comparison with Similar Compounds
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate can be compared with similar compounds such as:
Ethyl 4-phenyl-4-oxobutyrate: Lacks the dimethyl substitution on the phenyl ring, leading to different reactivity and properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
4-(2,5-Dimethylphenyl)-4-oxobutyric acid: The free acid form, which has different solubility and reactivity compared to the ester.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-9-10(2)5-6-11(12)3/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVVUZNDMIQOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645517 |
Source
|
Record name | Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30005-21-1 |
Source
|
Record name | Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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